3-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)aniline
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Overview
Description
3-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)aniline is an organic compound that belongs to the class of aromatic amines It features a naphthalene ring system that is partially hydrogenated, making it a tetrahydronaphthalene derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-naphthol and aniline derivatives.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Key Reactions: The key reactions include Friedel-Crafts alkylation, reduction, and amination processes to introduce the methyl and aniline groups onto the tetrahydronaphthalene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated reaction monitoring to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under controlled conditions to achieve specific substitutions.
Major Products
The major products formed from these reactions include various substituted aniline derivatives, quinones, and fully hydrogenated naphthalene compounds.
Scientific Research Applications
3-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-2-naphthylamine: This compound shares the tetrahydronaphthalene core but differs in the functional groups attached.
2-Amino-5,6,7,8-tetrahydronaphthalene: Another similar compound with an amino group on the tetrahydronaphthalene ring.
Uniqueness
3-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)aniline is unique due to the presence of both a methyl group and an aniline moiety on the tetrahydronaphthalene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
1931575-64-2 |
---|---|
Molecular Formula |
C17H19N |
Molecular Weight |
237.3 |
Purity |
95 |
Origin of Product |
United States |
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